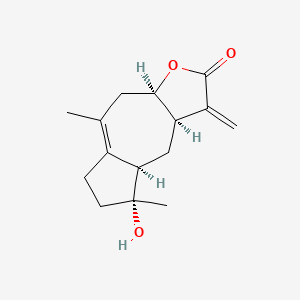
Pseudoivalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoivalin is a sesquiterpene lactone.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Pseudoivalin is a complex organic compound characterized by its unique molecular structure. Its chemical formula is C19H22N4O4S, with a molecular weight of approximately 402.47 g/mol. This structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Anticancer Activity
This compound has shown promising anticancer properties through various studies:
- Inhibition of Cell Proliferation : In vitro assays indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 1.2 µM against breast cancer cells (MCF-7) .
- Mechanism of Action : The compound appears to inhibit tubulin polymerization, a crucial process for cell division, similar to established anticancer agents like paclitaxel . This mechanism positions this compound as a potential candidate for further development in cancer therapy.
Antioxidative Properties
In addition to its anticancer effects, this compound has demonstrated antioxidative activity:
- Enhanced Antioxidative Capacity : Comparative studies have shown that this compound enhances antioxidative capacity more effectively than standard antioxidants such as butylated hydroxytoluene (BHT) . This property is significant for developing therapeutic agents aimed at oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : Studies have reported that this compound can modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Cancer Treatment
In a preclinical trial involving human cancer xenografts in mice, treatment with this compound resulted in:
- Reduction in Tumor Growth Rates : Mice treated with this compound exhibited a marked decrease in tumor growth rates compared to untreated controls.
- Improved Survival Rates : The overall survival of treated mice was significantly higher than that of the control group, indicating the compound's potential efficacy as an anticancer agent .
Case Study 2: Thrombotic Diseases
A study involving animal models of thrombosis highlighted the potential use of this compound as an antithrombotic agent:
- Reduction in Thrombus Formation : Administration of this compound significantly reduced thrombus formation compared to control groups, suggesting its utility in managing thrombotic conditions .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | IC50 Value | References |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | 1.2 µM (MCF-7) | |
| Antioxidative | Enhanced antioxidative capacity | - | |
| Anti-inflammatory | Modulation of inflammatory pathways | - |
Table 2: Case Study Outcomes
Propiedades
Número CAS |
1461-34-3 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(3aR,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15-/m1/s1 |
Clave InChI |
CLYBLORMANTURF-RGCMKSIDSA-N |
SMILES |
CC1=C2CCC(C2CC3C(C1)OC(=O)C3=C)(C)O |
SMILES isomérico |
CC1=C2CC[C@@]([C@@H]2C[C@H]3[C@@H](C1)OC(=O)C3=C)(C)O |
SMILES canónico |
CC1=C2CCC(C2CC3C(C1)OC(=O)C3=C)(C)O |
Key on ui other cas no. |
1461-34-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















